molecular formula C18H14BrN5OS B2691036 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide CAS No. 1359478-21-9

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide

Katalognummer: B2691036
CAS-Nummer: 1359478-21-9
Molekulargewicht: 428.31
InChI-Schlüssel: ANLSICPQRWBGRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C18H14BrN5OS and its molecular weight is 428.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide represents a novel addition to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The biological activity of this specific compound is of particular interest in the context of its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of the compound typically involves a multi-step process starting from [1,2,4]triazolo[4,3-a]quinoxaline intermediates. The key steps include:

  • Formation of Triazole Derivative : The initial reaction involves hydrazine derivatives and triethyl orthoformate to form the triazole framework.
  • Substitution Reactions : Subsequent reactions involve bromination and coupling reactions to introduce the 4-bromophenyl group and thioether functionalities.

The final product is characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. For instance:

  • Cytotoxicity Assays : The compound has shown significant cytotoxic effects against various cancer cell lines. In a study involving melanoma cell lines (A375), the compound demonstrated an EC50 value in the micromolar range (e.g., 365 nM for related compounds) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to increase pro-apoptotic markers (Bax) while decreasing anti-apoptotic markers (Bcl-2), leading to a favorable Bax/Bcl-2 ratio that promotes cell death .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Screening for Antimicrobial Efficacy : Compounds within this class have exhibited significant antimicrobial activity against a range of pathogens. For example, derivatives were tested for minimum inhibitory concentrations (MIC) and showed promising results against both gram-positive and gram-negative bacteria .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity associated with triazoloquinoxaline derivatives:

  • Pharmacological Evaluation : In studies using metrazol-induced convulsion models, certain derivatives demonstrated notable anticonvulsant effects compared to standard treatments . This suggests potential applications in epilepsy management.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : Variations in substituents on the quinoxaline scaffold significantly influence biological activity. For instance, different amine groups have been shown to affect cytotoxicity levels; larger or bulkier groups generally reduce activity due to steric hindrance .

Data Tables

Activity Type Cell Line/Pathogen IC50/EC50 Values Reference
AnticancerA375 (Melanoma)365 nM
AntimicrobialVarious BacteriaMIC values vary
AnticonvulsantMetrazol modelNot specified

Case Studies

Several studies have documented the efficacy of similar compounds:

  • Study on VEGFR Inhibition : A related compound exhibited potent anti-VEGFR activity with an IC50 of 3.4 nM against HepG2 cell lines, highlighting its potential in cancer therapy through angiogenesis inhibition .
  • Anticonvulsant Evaluation : In a systematic evaluation of triazoloquinoxaline derivatives for anticonvulsant properties, specific compounds showed superior efficacy compared to traditional drugs like phenobarbital .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have identified derivatives of the triazoloquinoxaline framework as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. A specific derivative demonstrated potent anti-proliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating its potential as an anticancer agent. The compound's mechanism involves the inhibition of VEGFR-2 tyrosine kinase activity, which is vital for tumor growth and metastasis .

Anticonvulsant Properties

Another significant application of derivatives from this chemical family is their anticonvulsant activity. In a study evaluating various triazoloquinoxaline derivatives, certain compounds exhibited promising results in reducing seizure activity in animal models. The efficacy was assessed using the metrazol-induced convulsion model, where selected compounds showed superior performance compared to standard anticonvulsants .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it can enhance the effectiveness of established antibiotics against various pathogens. For instance, certain derivatives displayed synergistic effects when combined with ciprofloxacin and ketoconazole, suggesting a potential role in overcoming antibiotic resistance .

Receptor Binding Affinity

Research has indicated that compounds similar to 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide exhibit high binding affinity to adenosine receptors (A1 and A2). This characteristic makes them candidates for treating conditions like depression and fatigue by modulating neurotransmitter systems .

Synthesis and Structural Variations

The synthesis of this compound involves several steps, typically starting from quinoxaline precursors and incorporating triazole moieties through substitution reactions. Variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Model Results Reference
AnticancerMCF-7, HepG2Potent VEGFR-2 inhibition
AnticonvulsantMetrazol-induced modelSignificant reduction in seizure activity
AntimicrobialVarious pathogensSynergistic effects with antibiotics
Receptor BindingA1 and A2 receptorsHigh binding affinity

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage serves as a key reactive site. Under basic conditions, nucleophilic displacement occurs at the sulfur atom:

  • Reaction with alkyl halides : Forms sulfonium salts or extended alkylated derivatives.

  • Interaction with amines : Generates sulfonamide analogs through amine-mediated substitution .

Table 1: Representative Nucleophilic Substitutions

ReagentConditionsProductYield (%)Reference
Methyl iodideK₂CO₃, DMF, 60°CMethylsulfonium derivative78
BenzylamineEtOH, reflux, 12hN-Benzyl sulfonamide analog65

Oxidation-Reduction Reactions

The triazoloquinoxaline core participates in redox processes:

  • Oxidation : Chloranil (tetrachloro-1,4-benzoquinone) induces cyclization via electron transfer, forming fused heterocycles .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline ring’s nitrogen bonds, yielding tetrahydropyrazine intermediates.

Key observation : Oxidation enhances electrophilicity at the triazole N-1 position, enabling further functionalization .

Bromine-Specific Reactivity

The 4-bromophenyl group enables cross-coupling reactions:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives.

  • Nucleophilic aromatic substitution : Bromine displacement by amines or alkoxides occurs under microwave irradiation .

Table 2: Bromophenyl Group Transformations

Reaction TypeConditionsProductApplication
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C4-Arylphenylacetamide analogsAnticancer agent development
AminationCuI, L-proline, DMSO, 120°C4-Aminophenyl-substituted derivativeBioactivity optimization

Acetamide Functionalization

The acetamide moiety undergoes hydrolysis and condensation:

  • Acid/Base Hydrolysis : Forms carboxylic acid derivatives (e.g., 2-(triazoloquinoxalinylthio)acetic acid).

  • Schiff base formation : Reacts with aldehydes to generate imine-linked conjugates, enhancing DNA-binding properties .

Notable example : Condensation with 4-nitrobenzaldehyde produces a Schiff base with enhanced topoisomerase II inhibition (IC₅₀ = 3.2 µM) .

Heterocyclic Ring Modifications

The triazoloquinoxaline scaffold undergoes ring-specific reactions:

  • Electrophilic substitution : Nitration at the quinoxaline C-6 position using HNO₃/H₂SO₄.

  • Ring expansion : Reaction with ethyl diazoacetate forms pyrido-triazoloquinoxaline hybrids .

Mechanistic insight : The methyl group at N-1 sterically directs electrophiles to the C-8 position of the quinoxaline ring .

Biological Interactions as Chemical Reactions

In pharmacological contexts:

  • DNA intercalation : Planar triazoloquinoxaline core inserts between DNA base pairs, confirmed by ethidium displacement assays .

  • Enzyme inhibition : Thioacetamide group chelates zinc ions in matrix metalloproteinases (MMP-9 Ki = 0.8 µM) .

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLSICPQRWBGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.